5-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Description
This compound belongs to the imidazo[4,5-b]pyridine family, characterized by a bicyclic core structure fused with an imidazole ring. Key features include:
- Position 5: A 4-hydroxyphenyl group, contributing hydrogen-bonding capacity via the hydroxyl moiety.
- Position 2: A 4-methoxyphenyl group, enhancing lipophilicity and electronic effects through the methoxy substituent.
- Molecular Formula: Estimated as C₂₀H₁₅N₃O₄ (based on structural analogs in ).
- Molecular Weight: ~361.36 g/mol.
Properties
IUPAC Name |
5-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c1-27-14-8-4-12(5-9-14)18-22-17-15(20(25)26)10-16(21-19(17)23-18)11-2-6-13(24)7-3-11/h2-10,24H,1H3,(H,25,26)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMCUOXUOFUFLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2)C(=CC(=N3)C4=CC=C(C=C4)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions One common method includes the condensation of 4-hydroxybenzaldehyde with 4-methoxybenzaldehyde in the presence of an appropriate catalyst to form the intermediate compound This intermediate is then subjected to cyclization reactions under controlled conditions to form the imidazo[4,5-b]pyridine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and automated processes can enhance the efficiency and scalability of the production.
Chemical Reactions Analysis
Types of Reactions
5-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the imidazo[4,5-b]pyridine class exhibit significant anticancer properties. For instance, derivatives of this compound have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7), lung cancer (SK-LU-1), and hepatocellular carcinoma (HepG2) .
Case Study:
A study demonstrated that certain imidazo[4,5-b]pyridine derivatives inhibited the activity of inhibitors of apoptosis proteins (IAPs) and myeloid cell leukemia 1 (Mcl-1), leading to increased apoptosis in cancer cells .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.082 |
| Compound B | SK-LU-1 | 0.095 |
| Compound C | HepG2 | 0.075 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research has shown that it can reduce inflammatory responses in models of retinal ischemia and obesity-related inflammation by modulating transcription factors such as Nrf2 and NF-κB .
Case Study:
In vitro studies indicated that a specific derivative of the compound significantly decreased pro-inflammatory cytokines in human retinal pigment epithelial cells subjected to oxidative stress .
| Compound | Inflammatory Model | pIC50 Value |
|---|---|---|
| Compound D | Retinal Ischemia | 7.09 |
| Compound E | Obesity-related inflammation | 6.95 |
Synthetic Approaches
The synthesis of 5-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions, including cyclization and functional group modifications. Recent advancements in synthetic methodologies have improved the efficiency and yield of these compounds.
Synthesis Overview:
- Step 1: Formation of the imidazo[4,5-b]pyridine core through cyclization reactions.
- Step 2: Introduction of hydroxyl and methoxy groups via electrophilic aromatic substitution.
- Step 3: Carboxylic acid functionalization through oxidation or carboxylation.
Antidiabetic Activity
Some studies have indicated that imidazo[4,5-b]pyridine derivatives may exhibit antidiabetic properties by influencing glucose metabolism pathways .
Case Study:
A derivative was shown to enhance insulin sensitivity in diabetic mouse models, demonstrating a promising avenue for further research in diabetes management.
| Compound | Model | Effectiveness |
|---|---|---|
| Compound F | Diabetic Mice | Increased insulin sensitivity |
Material Science
Beyond biological applications, compounds like 5-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid are being explored in material science for their potential use in designing new polymers and nanomaterials due to their unique structural properties .
Mechanism of Action
The mechanism of action of 5-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its antioxidant properties may help neutralize free radicals, protecting cells from oxidative damage.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differentiators of the Target Compound
Dual Functional Groups : The juxtaposition of 4-hydroxyphenyl (electron-donating, polar) and 4-methoxyphenyl (lipophilic) groups may optimize both solubility and membrane penetration, addressing limitations in analogs like VI115 (purely lipophilic) or VI145 (high electronegativity) .
Carboxylic Acid vs.
Absence of Halogens/Sulfur : Unlike VI145 or compounds, the target lacks sulfur or fluorine, reducing metabolic instability risks but possibly limiting electrophilic interactions .
Biological Activity
5-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a complex organic compound notable for its unique structural features, including an imidazo[4,5-b]pyridine core and various substituents that enhance its potential biological activity. This article reviews the biological activities associated with this compound, including its anticancer properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's structure can be represented as follows:
- Molecular Formula : C22H19N3O5
- Molecular Weight : 405.41 g/mol
This compound features:
- A hydroxyl group (-OH) at the para position of the phenyl ring.
- A methoxy group (-OCH₃) at the para position of another phenyl ring.
- A carboxylic acid (-COOH) group which is crucial for its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to 5-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid exhibit significant biological activities, particularly in the realm of oncology. The following sections detail these activities.
Anticancer Properties
Studies have shown that derivatives of imidazo[4,5-b]pyridine compounds possess anticancer properties. For instance:
- Mechanism of Action : These compounds often act as histone deacetylase (HDAC) inhibitors, which play a role in regulating gene expression and can lead to apoptosis in cancer cells. The specific derivative has been noted to induce apoptosis through caspase activation and to inhibit cancer cell migration and invasion .
- Case Study : In a comparative study involving various cancer cell lines, compounds structurally related to 5-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid demonstrated IC50 values indicating effective cytotoxicity against melanoma and colorectal cancer cells. For example, one derivative showed an IC50 value of 6.76 µg/mL against HCT116 cells, outperforming standard treatments like 5-fluorouracil .
Other Biological Activities
In addition to anticancer effects, similar compounds have exhibited:
- Anti-inflammatory Effects : Some studies suggest that imidazo[4,5-b]pyridine derivatives may also exert anti-inflammatory actions by inhibiting pro-inflammatory cytokines and pathways.
- Antimicrobial Activity : Certain structural analogs have shown promise against bacterial strains, indicating potential applications in treating infections .
Comparative Analysis of Related Compounds
To further understand the biological activity of 5-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, it is useful to compare it with structurally similar compounds.
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| 5-(3-Methoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid | Similar imidazo core with methoxy substitution | Enhanced apoptosis induction in cancer cells |
| 5-(3-Ethoxy-4-hydroxyphenyl)-2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid | Ethoxy group with ethyl substitution | Variation in reactivity affecting anticancer efficacy |
| 5-(3-Ethoxy-4-hydroxyphenyl)-2-methylimidazole | Lacks pyridine component | Potentially different biological activities due to simpler structure |
Q & A
Basic: What are the key synthetic routes for synthesizing 5-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the imidazo[4,5-b]pyridine core. A common approach includes:
Cyclization : Reacting 2-aminopyridine derivatives with aldehydes or ketones under acidic/basic conditions to form the fused heterocyclic core .
Functionalization : Introducing substituents (e.g., 4-hydroxyphenyl and 4-methoxyphenyl groups) via nucleophilic substitution or Suzuki-Miyaura coupling .
Carboxylic Acid Formation : Oxidation of a methyl or ethyl ester precursor using KMnO₄ or CrO₃ in acidic media .
Key reagents include acetic anhydride for acetylation and LiAlH₄ for selective reductions. Solvent choice (e.g., DMF for polar aprotic conditions) and temperature control (80–120°C) are critical for yield optimization .
Basic: How is the structural integrity of this compound validated experimentally?
Methodological Answer:
Structural validation employs:
- X-ray Crystallography : Resolving bond lengths and angles (e.g., mean C–C bond deviation <0.002 Å) to confirm the imidazo-pyridine core and substituent positions .
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.2–8.1 ppm for aromatic protons and δ 3.8 ppm for methoxy groups.
- ¹³C NMR : Carboxylic acid carbon at ~170 ppm .
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 405.4) .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ values against targets like kinases or angiotensin-converting enzyme (ACE) using fluorescence-based or colorimetric methods (e.g., absorbance at 340 nm for NADH depletion) .
- Cell Viability Assays : MTT or resazurin assays to assess cytotoxicity in cancer cell lines (e.g., IC₅₀ <10 µM indicates high potency) .
- Binding Affinity Studies : Surface plasmon resonance (SPR) to quantify interactions with receptors like G-protein-coupled receptors (GPCRs) .
Advanced: How can contradictory data in spectral characterization (e.g., NMR vs. X-ray) be resolved?
Methodological Answer:
- Dynamic Effects : NMR may show averaged signals due to tautomerism (e.g., imidazole proton exchange), while X-ray provides static snapshots. Use variable-temperature NMR to detect exchange broadening .
- Computational Modeling : Compare DFT-optimized structures with experimental data to identify dominant conformers .
- Complementary Techniques : Pair solid-state (X-ray) and solution-state (NMR) data with IR spectroscopy to resolve functional group ambiguities .
Advanced: What computational strategies predict target interactions for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to ACE or kinase domains. Validate with MD simulations (e.g., 100 ns trajectories) to assess stability .
- Pharmacophore Mapping : Identify critical features (e.g., carboxylic acid for hydrogen bonding, methoxyphenyl for hydrophobic interactions) using Schrödinger Phase .
- QSAR Models : Train regression models on analogs’ IC₅₀ data to predict activity and guide structural optimization .
Advanced: How to optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., solvent polarity, catalyst loading). For example, DMF increases cyclization yield by 20% vs. ethanol .
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., nitration) .
- Green Chemistry : Replace CrO₃ with TEMPO/NaClO for safer oxidations .
Advanced: How to assess metabolic stability in preclinical studies?
Methodological Answer:
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. Half-life >1 hour indicates favorable stability .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .
- In Silico Prediction : Tools like ADMET Predictor® estimate clearance rates based on logP and polar surface area .
Advanced: What strategies address low aqueous solubility during formulation?
Methodological Answer:
- Salt Formation : React with sodium or tromethamine to improve solubility (>5 mg/mL in PBS) .
- Nanoparticle Encapsulation : Use PLGA or liposomes (size <200 nm) to enhance bioavailability .
- Co-Solvent Systems : Ethanol/PEG 400 mixtures increase solubility without precipitation .
Advanced: How to design a structure-activity relationship (SAR) study for analogs?
Methodological Answer:
- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing 4-methoxyphenyl with trifluoromethyl) and compare activity .
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using regression models .
- 3D-QSAR : Align CoMFA/CoMSIA fields to electrostatic/hydrophobic properties for predictive modeling .
Advanced: What analytical methods ensure batch-to-batch consistency?
Methodological Answer:
- HPLC-PDA : Use C18 columns (ACN/water gradient) to monitor purity (>98%) and detect impurities (<0.1%) .
- DSC/TGA : Confirm crystallinity and thermal stability (decomposition >200°C) .
- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
